6-Chlorochrysene

Vue d'ensemble

Description

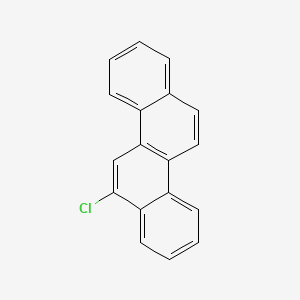

6-Chlorochrysene is a chlorinated polycyclic aromatic hydrocarbon (ClPAH) with the molecular formula C18H11Cl. It is a derivative of chrysene, where one hydrogen atom is substituted by a chlorine atom. Chlorinated polycyclic aromatic hydrocarbons are known for their persistence in the environment and potential health hazards, including carcinogenicity .

Méthodes De Préparation

6-Chlorochrysene can be synthesized through various methods, including the chlorination of chrysene. One common method involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions. The reaction typically takes place at elevated temperatures to ensure the substitution of the hydrogen atom with a chlorine atom .

Industrial production methods often involve the chlorination of polycyclic aromatic hydrocarbons derived from coal tar or petroleum sources. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the desired chlorinated product .

Analyse Des Réactions Chimiques

6-Chlorochrysene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form chlorinated quinones and other oxygenated derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding hydro derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chlorinated quinones, while reduction can produce hydro derivatives .

Applications De Recherche Scientifique

6-Chlorochrysene has several scientific research applications, including:

Environmental Studies: It is used as a marker for studying the distribution and behavior of chlorinated polycyclic aromatic hydrocarbons in the environment.

Toxicology: Due to its potential carcinogenicity, this compound is studied for its toxicological effects on living organisms.

Analytical Chemistry: It serves as a standard compound in analytical methods for detecting and quantifying chlorinated polycyclic aromatic hydrocarbons in various matrices.

Mécanisme D'action

The mechanism of action of 6-chlorochrysene involves its interaction with cellular components, leading to toxic effects. It has a high affinity for the aryl hydrocarbon receptor (AhR), which mediates its biological effects. Upon binding to AhR, this compound activates the receptor, leading to the transcription of genes involved in xenobiotic metabolism. This can result in the formation of reactive metabolites that cause DNA damage and contribute to carcinogenesis .

Comparaison Avec Des Composés Similaires

6-Chlorochrysene is part of a broader group of chlorinated polycyclic aromatic hydrocarbons, which include compounds such as:

- 6-Chlorobenzo[a]pyrene (6-ClBaP)

- 1-Chloropyrene (1-ClPyr)

- 9-Chloroanthracene

Compared to these compounds, this compound is unique in its specific substitution pattern and its interaction with the aryl hydrocarbon receptor. While all chlorinated polycyclic aromatic hydrocarbons share similar environmental persistence and potential health risks, the specific effects and behavior of each compound can vary based on their molecular structure .

Activité Biologique

6-Chlorochrysene, a chlorinated polycyclic aromatic hydrocarbon (Cl-PAH), has garnered attention due to its significant biological activity, particularly its interaction with the aryl hydrocarbon receptor (AhR) and its potential mutagenic and carcinogenic properties. This article synthesizes current research findings, case studies, and relevant data regarding the biological effects of this compound.

Chemical Structure and Properties

This compound is a derivative of chrysene, characterized by the substitution of a chlorine atom at the sixth position of the chrysene ring. Its structural formula can be represented as follows:

This compound falls under the category of Cl-PAHs, which are known for their environmental persistence and potential toxicity.

Aryl Hydrocarbon Receptor (AhR) Interaction

This compound exhibits a high affinity for the AhR , making it a potent inducer of aryl hydrocarbon hydroxylase (AHH) activity. The AhR is a ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of various environmental pollutants. Upon binding to this compound, the AhR translocates to the nucleus, where it regulates gene expression related to xenobiotic metabolism and cellular stress responses .

Mutagenicity and Carcinogenicity

Research indicates that this compound possesses mutagenic properties , as evidenced by its ability to induce mutations in Salmonella typhimurium during Ames testing. This mutagenicity is attributed to its structural similarity to other known carcinogens, including dioxins . The compound's carcinogenic potential is further supported by studies demonstrating that exposure to Cl-PAHs can lead to tumor formation in laboratory animals .

Environmental Impact and Sources

This compound is primarily released into the environment through combustion processes, such as those occurring in industrial settings and vehicle exhaust. It can be found in urban air, soil, and water systems due to its persistence and bioaccumulative nature. The compound's presence in environmental matrices raises concerns about human exposure and health risks associated with contaminated air and food sources .

Health Risk Assessments

A series of health risk assessments have been conducted to evaluate the impact of Cl-PAHs, including this compound, on human populations. These studies have highlighted:

- Increased cancer rates in populations living near industrial sites where Cl-PAHs are prevalent.

- Bioaccumulation in aquatic organisms leading to higher concentrations in fish consumed by humans.

These findings underscore the need for regulatory measures to limit exposure to such hazardous compounds .

Research Findings Summary

Propriétés

IUPAC Name |

6-chlorochrysene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKLJLYFIFXBKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241962 | |

| Record name | Chrysene, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95791-46-1 | |

| Record name | 6-Chlorochrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95791-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysene, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095791461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysene, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.